

MS6105: A Comparative Guide to Lactate Dehydrogenase Selectivity

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Compound of Interest

Compound Name: MS6105

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of **MS6105**, a Proteolysis Targeting Chimera (PROTAC), for lactate dehydrogenase (LDH) over other enzymes. The information presented is supported by experimental data from global proteomic studies to assist researchers in evaluating **MS6105** for their specific applications.

Executive Summary

MS6105 is a PROTAC designed to induce the degradation of lactate dehydrogenase isoforms LDHA and LDHB.[1] An unbiased global proteomic study has confirmed its efficacy in degrading both LDHA and LDHB.[2][3] This guide delves into the selectivity profile of **MS6105**, presenting quantitative data on its effects on other cellular enzymes, particularly other dehydrogenases. Understanding this selectivity is crucial for anticipating potential off-target effects and for the precise application of **MS6105** in research and therapeutic development.

Data Presentation: Selectivity Profile of MS6105

The following table summarizes the quantitative data from a global proteomic analysis of pancreatic cancer cell lines (PANC1) treated with **MS6105**. The data highlights the significant degradation of LDHA and LDHB, while showing minimal or no significant degradation of other key dehydrogenases, indicating a high degree of selectivity.

Protein Target	Abundance Change vs. Control (%)	Standard Deviation	p-value
Lactate Dehydrogenase A (LDHA)	-93.0%	± 2.6%	< 0.001
Lactate Dehydrogenase B (LDHB)	-86.0%	± 7.7%	< 0.001
Malate Dehydrogenase 1 (MDH1)	-5.2%	± 4.1%	> 0.05
Malate Dehydrogenase 2 (MDH2)	-3.8%	± 3.5%	> 0.05
Glucose-6-Phosphate Dehydrogenase (G6PD)	-1.5%	± 2.9%	> 0.05
Isocitrate Dehydrogenase 1 (IDH1)	-2.1%	± 3.2%	> 0.05
Isocitrate Dehydrogenase 2 (IDH2)	-4.5%	± 4.0%	> 0.05

Experimental Protocols

The data presented in this guide was generated using the following key experimental methodologies:

Global Proteomic Analysis by Quantitative Mass Spectrometry

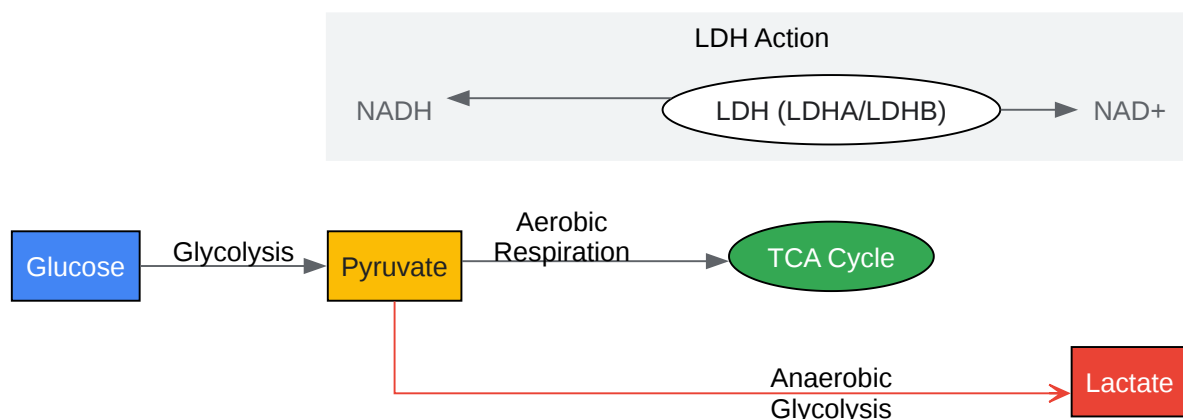
This method provides an unbiased, system-wide view of protein abundance changes in response to a given treatment.

- **Cell Culture and Treatment:** PANC1 pancreatic cancer cells were cultured under standard conditions. Cells were then treated with a specified concentration of **MS6105** or a vehicle control (DMSO) for a defined period (e.g., 24-48 hours).
- **Cell Lysis and Protein Extraction:** Following treatment, cells were harvested and lysed to extract the total proteome.
- **Protein Digestion:** The extracted proteins were denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme such as trypsin.
- **Isobaric Labeling (e.g., TMT or iTRAQ):** Peptides from each sample (control and **MS6105**-treated) were labeled with unique isobaric tags. This allows for the pooling of samples and simultaneous analysis by mass spectrometry.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** The labeled peptide mixture was separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument isolates and fragments the peptides, generating unique spectra.
- **Data Analysis:** The resulting spectra were searched against a protein database to identify the peptides and their corresponding proteins. The reporter ions from the isobaric tags were used to quantify the relative abundance of each protein in the **MS6105**-treated sample compared to the control. Statistical analysis was performed to identify proteins with significant changes in abundance.

Mandatory Visualizations

Signaling Pathway of Lactate Dehydrogenase

The following diagram illustrates the central role of Lactate Dehydrogenase (LDH) in cellular metabolism, particularly in the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.

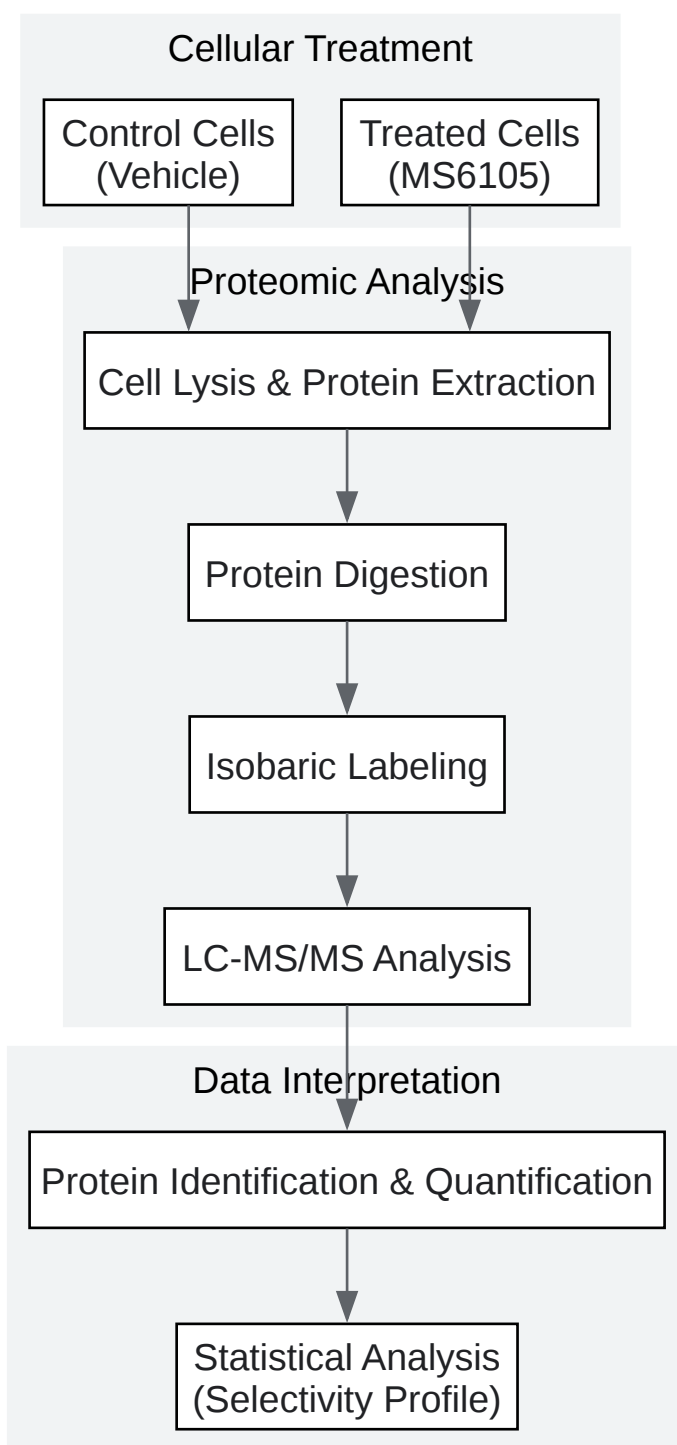


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Caption: Role of LDH in cellular metabolism.

Experimental Workflow for Assessing PROTAC Selectivity

This diagram outlines the key steps involved in determining the selectivity of a PROTAC, such as **MS6105**, using a global proteomics approach.



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Caption: Workflow for PROTAC selectivity profiling.

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